Structural Elucidation & Physicochemical Profiling of 8-Chloro-7-quinolinecarboxylic Acid
Structural Elucidation & Physicochemical Profiling of 8-Chloro-7-quinolinecarboxylic Acid
Executive Summary
This technical guide provides a comprehensive structural analysis of 8-Chloro-7-quinolinecarboxylic acid , a specialized heterocyclic scaffold distinct from the more common fluoroquinolone antibiotic precursors (which are typically 3-carboxylic acids). As a Senior Application Scientist, I have structured this analysis to address the critical challenges in synthesizing and characterizing this regioisomer. The 7,8-substitution pattern introduces unique steric and electronic constraints—specifically the peri-interaction between the 8-chloro substituent and the quinoline nitrogen, and the ortho-effect relative to the carboxyl group—which dictate its reactivity and spectral signature.
Structural Architecture & Physicochemical Profile[1][2]
The physicochemical behavior of 8-chloro-7-quinolinecarboxylic acid is governed by the electron-withdrawing nature of the chlorine atom and the acidity of the carboxyl group, modulated by their specific positions on the fused ring system.
Electronic & Steric Descriptors
The proximity of the chlorine atom (Position 8) to the ring nitrogen (Position 1) and the carboxylic acid (Position 7) creates a "Steric Vise" effect.[1]
| Property | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | Monoisotopic Mass: ~207.01 Da | |
| LogP (Predicted) | 2.1 - 2.4 | Moderate lipophilicity; the 8-Cl increases lipophilicity compared to the parent acid.[1] |
| pKa (Acid) | ~3.5 - 4.0 | The 8-Cl (inductive withdrawing) lowers the pKa of the 7-COOH relative to unsubstituted quinoline-7-carboxylic acid.[1] |
| Dipole Moment | Vector-dependent | The ring nitrogen lone pair is sterically crowded by the 8-Cl, reducing basicity and metal coordination capability at N1. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Dominated by the carboxylate and pyridine nitrogen; predicts moderate membrane permeability.[1] |
The "Peri-Effect" Anomaly
Unlike 5-, 6-, or 7-chloro isomers, the 8-chloro substituent exerts a peri-effect on the quinoline nitrogen.
-
Basicity Reduction: The lone pair on N1 is sterically hindered, making protonation or alkylation at N1 significantly more difficult than in other isomers.[1]
-
Spectral Shift: This interaction causes a downfield shift in the
NMR signal and alters the chemical shift of the adjacent C2 and C8a carbons.[1]
Synthetic Routes & Impurity Profiling[2]
To analyze the compound effectively, one must understand its origin.[1] The synthesis determines the impurity profile (regioisomers) that the analytical method must resolve.[1]
Primary Synthetic Pathway: Oxidation of 8-Chloro-7-methylquinoline
The most robust industrial route typically involves the oxidation of the methyl precursor, avoiding the regioselectivity issues of ring-closing reactions.
Figure 1: Oxidative synthetic pathway. The primary impurity risk is the N-oxide formation or incomplete oxidation (aldehyde).[1]
Alternative Route: Modified Skraup Reaction
A de novo ring synthesis using 3-amino-2-chlorobenzoic acid and glycerol/acrolein.
-
Risk: Regiochemical drift.[1] The cyclization can occur at either ortho position relative to the amine, potentially yielding the 5-carboxylic acid isomer if the directing effects are not controlled.[1]
Analytical Characterization Protocols
This section details the self-validating protocols required to confirm identity and purity.
High-Performance Liquid Chromatography (HPLC)
Objective: Separate the 8-chloro-7-COOH target from the 5-chloro isomer and des-chloro impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.[1]
-
Validation Criterion: The 8-chloro isomer (more lipophilic due to ortho-shielding of the polar group) typically elutes after the 5-chloro or 6-chloro isomers.[1]
Nuclear Magnetic Resonance (NMR) Strategy
Distinguishing the 7,8-substitution pattern requires analyzing the spin-coupling systems.[1]
Protocol: Dissolve 10 mg in DMSO-
| Proton | Multiplicity | Approx.[1][2] Shift (ppm) | Coupling Logic ( |
| H-2 | Doublet of Doublets | 8.9 - 9.1 | Deshielded by Ring N. Couples with H-3 and H-4.[1] |
| H-3 | Doublet of Doublets | 7.5 - 7.7 | Characteristic quinoline H-3. |
| H-4 | Doublet | 8.4 - 8.6 | Long-range coupling to H-5 possible. |
| H-5 | Doublet | 7.9 - 8.1 | Critical Signal: Couples only with H-6 ( |
| H-6 | Doublet | 7.8 - 8.0 | Critical Signal: Couples only with H-5. |
The "Smoking Gun" (NOE Experiment): To definitively prove the structure is not the 5-carboxylic isomer:
-
Irradiate the H-6 signal.[1]
-
Observation: You should observe a Nuclear Overhauser Effect (NOE) enhancement at H-5 .[1]
-
Absence: You should see NO enhancement at the 8-position (because it is Cl, not H).[1] If you see an NOE at a proton in the 8-position, your structure is wrong (likely the 6-COOH isomer).[1]
Mass Spectrometry (MS)[2]
-
Ionization: ESI Negative Mode (due to carboxylic acid).[1]
-
Parent Ion:
(approx).[1] -
Isotope Pattern: A distinct 3:1 ratio of intensity for
206 : 208, confirming the presence of a single Chlorine atom.[1]
Structural Activity Relationships (SAR) & Applications
The 8-chloro-7-quinolinecarboxylic acid scaffold serves as a specialized pharmacophore.
DNA Gyrase/Topoisomerase Inhibition
While standard fluoroquinolones use the 3-COOH group for binding Magnesium (
-
Mechanism: The 7-COOH can form hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases or specific allosteric sites on topoisomerases, rather than the active site
bridge.[1] -
8-Chloro Role: Provides a lipophilic bulk that can fill hydrophobic pockets (e.g., Methionine or Leucine gates) in the target protein, potentially increasing potency against resistant strains.[1]
Analytical Decision Tree
Use this logic flow to validate the synthesis product.
Figure 2: Analytical decision tree for structural confirmation.
References
-
PubChem. Quinoline-7-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
PubChem. Methyl quinoline-7-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (Contextual reference for quinoline chlorination patterns). Available at: [Link][1]
